

Application Note: LC-MS/MS Analysis of Pyrrolizidine Alkaloid N-Oxides

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Compound of Interest		
Compound Name:	Echinatine N-oxide	
Cat. No.:	B1223185	Get Quote

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins produced by numerous plant species worldwide, primarily belonging to the families Asteraceae, Boraginaceae, and Fabaceae.[1][2] These compounds and their N-oxides (PANOs) can contaminate food products such as honey, herbal teas, spices, and other plant-based foods, posing a significant health risk to consumers due to their hepatotoxic, pneumotoxic, genotoxic, and cytotoxic effects.[3] Regulatory bodies have established stringent limits on the presence of PAs in food and feed. Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of both PAs and their N-oxide forms. This application note details a robust and sensitive method for the simultaneous determination of pyrrolizidine alkaloid N-oxides and their corresponding free bases using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the extraction of PAs and PANOs from the sample matrix using an acidified aqueous or methanolic solution. The extract is then purified using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge. The purified extract is subsequently analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and methanol or acetonitrile, both containing formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).



Experimental Protocols Sample Preparation and Extraction

The extraction protocol can be adapted for various matrices. Below are generalized procedures for plant materials and honey.

For Plant Material (e.g., herbal teas, botanicals):

- Homogenization: Grind the plant material to a uniform particle size of approximately 0.5 mm.
 [4] To ensure homogeneity, mixing the sample with dry ice during grinding is recommended.
 [4]
- Extraction:
 - \circ Weigh 2.0 g \pm 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of 0.05 M sulfuric acid.[5]
 - Vortex to ensure the sample is completely wetted.
 - Extract in an ultrasonic bath for 15 minutes at room temperature.
 - Centrifuge the sample for 10 minutes at 3800 x g.
 - Carefully transfer the supernatant to a clean tube.
 - Repeat the extraction of the pellet with another 20 mL of the extraction solution.
 - Combine the supernatants.

For Honey:

- Dissolution: Weigh 2.0 g \pm 0.01 g of homogenized honey into a 50 mL plastic centrifuge tube. [6]
- Extraction:



- Add 10 mL of a 2% formic acid solution in water and vortex until the honey is completely dissolved.[7]
- Centrifuge the mixture for 10 minutes at 10,000 rpm to pellet any insoluble material.
- The supernatant is then used for the SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing matrix components that can interfere with the LC-MS/MS analysis. A strong cation exchange (SCX) SPE cartridge is commonly used.

- · Cartridge Conditioning:
 - Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Sample Loading:
 - Load the supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[7][8]
- Washing:
 - Wash the cartridge with 2 mL of water to remove unretained matrix components.
 - Further wash the cartridge with 2 mL of 30% or 40% methanol to remove less polar interferences.[7][8]
- Elution:
 - Elute the PAs and PANOs from the cartridge with 2 mL of a 5% ammonia solution in methanol.[7][8]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40 °C.[8]
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[8]



 $\circ~$ Filter the reconstituted sample through a 0.22 μm syringe filter into an LC vial for analysis. [6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value	
Column	ACQUITY UPLC HSS T3 (2.1 mm \times 100 mm, 1.8 μ m) or equivalent[7][8]	
Mobile Phase A	Water with 0.1% Formic Acid[7][8]	
Mobile Phase B	Methanol with 0.1% Formic Acid[7][8]	
Flow Rate	0.3 mL/min[7][8]	
Injection Volume	3 μL[7][8]	
Column Temperature	40 °C[7][8]	
Gradient	0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[7]	

Mass Spectrometry (MS) Conditions:

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3.0 - 4.0 kV	
Source Temperature	120 - 150 °C	
Desolvation Gas	Nitrogen	
Desolvation Temperature	350 - 500 °C	
Collision Gas	Argon	



MRM Transitions:

The specific precursor and product ions, as well as collision energies, will need to be optimized for each target analyte. A list of common PAs and PANOs and their corresponding MRM transitions can be found in the literature.

Data Presentation

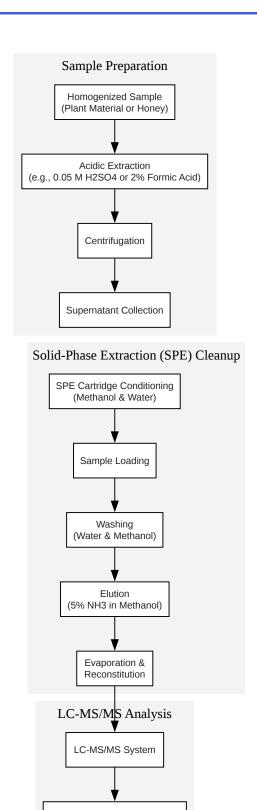
The following table summarizes the quantitative performance data for the analysis of various pyrrolizidine alkaloids and their N-oxides in different matrices.

Analyte	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Senecionine	Green Tea	-	0.6	-	[6]
Senecionine N-oxide	Green Tea	-	0.6	-	[6]
Lycopsamine	Honey	-	0.6	-	[6]
Lycopsamine N-oxide	Honey	-	0.6	-	[6]
Intermedine N-oxide + Indicine N- oxide	Chamomile Tea	-	1.2	-	[6]
Retrorsine-N-oxide	Plant Material	-	0.35 ng/μL	~80	[9]
Retrorsine	Plant Material	-	-	~90	[9]
Senkirkine	Plant Material	0.2 ng/μL	-	~100	[9]

Note: This table is a compilation from various sources and direct comparison should be made with caution due to differences in experimental conditions.

Visualizations



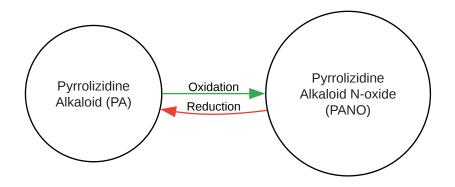


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Data Acquisition & Processing

Caption: Overall workflow for the LC-MS/MS analysis of pyrrolizidine alkaloid N-oxides.





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Caption: Chemical relationship between pyrrolizidine alkaloids and their N-oxides.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous analysis of pyrrolizidine alkaloids and their N-oxides in various food and plant matrices. The use of an acidic extraction followed by a strong cation exchange solid-phase extraction cleanup effectively removes matrix interferences and allows for low detection and quantification limits, ensuring compliance with regulatory standards. The detailed protocol and workflows presented in this application note can be readily implemented in analytical laboratories for routine monitoring of these important food contaminants.

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